Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate
Description
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate is a synthetic organic compound featuring a piperidine-3-carboxylate core substituted with a 4-ethylbenzenesulfonyl group and a 6-methoxyquinolin-4-yl moiety. The molecule’s structural complexity arises from the integration of a sulfonamide-linked aromatic system (4-ethylbenzenesulfonyl) and a methoxy-substituted quinoline heterocycle.
The ethyl ester group at the piperidine-3-position enhances lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-18-8-11-21(12-9-18)34(30,31)24-16-27-23-13-10-20(32-3)15-22(23)25(24)28-14-6-7-19(17-28)26(29)33-5-2/h8-13,15-16,19H,4-7,14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNZGCNOQQJZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the ethylbenzenesulfonyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidine ring via nucleophilic substitution.
Sulfonylation: Addition of the ethylbenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and piperidine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential pharmacological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate ()
- Molecular Formula: C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.06 g/mol
- Substituents : 4-Chlorophenylsulfonyl
- Synthesis : Reacting 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate under basic aqueous conditions (pH 9–10) .
- Key Differences: Replaces the target compound’s quinoline and ethylbenzenesulfonyl groups with a simpler 4-chlorophenylsulfonyl moiety.
Ethyl 1-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate (21l, )
- Molecular Formula : C₂₀H₁₉F₄N₃O₃
- Molecular Weight : 437.14 g/mol
- Substituents : 4-Fluorophenyl and trifluoromethylisoxazolopyrimidine
- HRMS : [M+H]⁺ = 439.1388 (calculated), 439.1382 (observed) .
- Key Differences: The isoxazolopyrimidine heterocycle introduces nitrogen-rich aromaticity, contrasting with the quinoline system. The trifluoromethyl group enhances metabolic stability compared to the target’s methoxy group.
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate ()
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- Substituents : 6-Methylpyrazin-2-yl
- Key Differences: Lacks sulfonyl and quinoline groups, featuring a pyrazine ring instead.
Comparative Data Table
Functional Implications
- Sulfonyl vs. Heterocyclic Substituents: Sulfonyl groups enhance hydrogen-bonding capacity, favoring interactions with serine proteases or kinases . Heterocycles like quinoline or isoxazolopyrimidine may intercalate into DNA or inhibit topoisomerases .
- Electron-Withdrawing Groups : The 4-ethylbenzenesulfonyl group in the target compound balances lipophilicity and polarity, whereas chlorine () or trifluoromethyl () substituents increase electronegativity, altering bioavailability.
Biological Activity
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate, with the CAS number 897624-35-0, is a synthetic compound characterized by its complex structure, which includes a quinoline moiety and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research published in various journals has demonstrated that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, a study highlighted the effectiveness of quinoline-based compounds against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance their potency against specific targets .
The biological activity of this compound is believed to stem from its ability to interact with multiple cellular pathways. Quinoline derivatives are known to affect:
- Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest.
- Apoptotic Pathways : They may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives, including this compound, showed promising results in inhibiting the growth of breast cancer cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced efficacy .
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of quinoline derivatives. The findings revealed that these compounds could effectively reduce inflammation in animal models by downregulating NF-kB signaling pathways. This suggests potential applications in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: What is the recommended synthetic route for Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate?
Methodological Answer:
The compound can be synthesized via a multi-step approach. A related sulfonylation reaction (e.g., coupling a piperidine derivative with a sulfonyl chloride) is typically performed under basic conditions (pH 9–10) using Na₂CO₃ to facilitate nucleophilic substitution. For example, ethyl isonipecotate reacts with 4-methoxybenzenesulfonyl chloride in a 1:1 molar ratio, monitored by TLC for completion. Subsequent coupling with a functionalized quinoline moiety (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution) may follow. Post-synthesis, cold water precipitation and recrystallization are used for purification .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To verify functional groups (e.g., sulfonyl, methoxy, piperidine) and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak matching calculated [M+H]+).
- HPLC : To assess purity (>95% recommended for biological assays).
- FT-IR : To confirm carbonyl (C=O) and sulfonyl (S=O) stretches.
Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in complex spectra .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and scalability?
Methodological Answer:
Employ a Taguchi orthogonal array or response surface methodology to systematically vary parameters:
- Factors : Temperature (40–80°C), reaction time (12–24 h), solvent polarity (e.g., THF vs. DMF), and base concentration (pH 8–10).
- Responses : Yield, purity, and byproduct formation.
Flow chemistry (e.g., continuous-flow reactors) enhances reproducibility and scalability by controlling residence time and mixing efficiency, as demonstrated in analogous flow-chemistry syntheses . Statistical software (e.g., JMP, Minitab) models interactions between variables to identify optimal conditions .
Advanced: How should researchers resolve contradictions in spectroscopic data between batches?
Methodological Answer:
Cross-validate with orthogonal techniques : Compare NMR with HRMS to rule out isotopic or impurity interference.
Isolate intermediates : Characterize each synthetic intermediate (e.g., sulfonyl chloride precursor) to identify deviations.
Assess stereochemical effects : Use chiral HPLC or NOESY NMR to detect unintended stereoisomers.
Reproduce conditions : Ensure consistent pH control (critical in sulfonylation; see Na₂CO₃ usage in ) and solvent dryness.
Collaborate with crystallography : Resolve ambiguous NOE signals via single-crystal X-ray diffraction if feasible.
Advanced: What mechanistic approaches elucidate the sulfonylation step in the synthesis?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to study rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) map transition states and activation energies for sulfonyl-piperidine bond formation.
- Trapping intermediates : Use low-temperature NMR (-40°C) or quench experiments to isolate transient species.
- pH-dependent studies : Monitor reaction progress at varying pH levels to assess base-catalyzed vs. nucleophilic pathways .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester and sulfonyl groups. Periodic stability testing via HPLC (every 6 months) is advised. Avoid proximity to strong acids/bases or oxidizing agents, as sulfonamides and esters are prone to degradation under extreme conditions .
Advanced: How can ecological impact assessments guide disposal protocols for this compound?
Methodological Answer:
Although ecological data are scarce ( ), follow precautionary measures:
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri models to estimate EC₅₀ values.
- Photodegradation studies : Simulate environmental UV exposure to identify persistent metabolites.
- Waste classification : Treat as hazardous organic waste (incineration at >1000°C with scrubbers) per EPA guidelines. Collaborate with certified waste management firms for compliant disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
